
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide: is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods: Industrial production methods for benzothiazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties .
Industry: In the industrial sector, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide
Comparison: While these compounds share a common benzothiazole core, their unique substituents confer different chemical and biological properties. For instance, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide may exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a unique candidate for specific applications .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a phenoxybenzamide moiety. Its molecular formula is C15H13N3O2S with a molar mass of approximately 315.35 g/mol. The unique structure allows for various interactions with biological targets, influencing its pharmacological profile.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The benzothiazole component can effectively bind to enzyme active sites, inhibiting their activity. This is crucial for therapeutic effects in diseases where enzyme modulation is beneficial.
- Receptor Interaction : The phenoxybenzamide portion enhances binding affinity to specific receptors, potentially leading to altered signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound possesses significant anticancer activity. For example:
- Cell Viability Studies : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines (e.g., B16F10 melanoma cells) with IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects .
Antimicrobial Effects
The compound has also shown antimicrobial properties against several pathogens:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains .
Tyrosinase Inhibition
This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production:
- IC50 Values : The compound exhibited a strong inhibitory effect with an IC50 value of approximately 14.33 µM, making it a candidate for depigmentation therapies .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy Assessment :
- A series of tests against common bacterial and fungal strains revealed that the compound's effectiveness varied by organism but consistently demonstrated inhibition at clinically relevant concentrations .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSGCDNVFKGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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